molecular formula C13H16FN3O6 B193516 2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine CAS No. 161599-46-8

2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine

Cat. No.: B193516
CAS No.: 161599-46-8
M. Wt: 329.28 g/mol
InChI Key: NWJBWNIUGNXJGO-UHFFFAOYSA-N
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Description

A metabolite of Capecitabine.

Mechanism of Action

Target of Action

The primary target of 2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine is the cellular machinery involved in DNA replication . This compound is a prodrug of the active antitumor agent 5-FU , and an intermediary metabolite of capecitabine .

Mode of Action

2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine interacts with its targets by being metabolized into 5-fluorouracil (5-FU) . This conversion involves a pathway with three enzymatic steps and two intermediary metabolites, 5’-deoxy-5-fluorocytidine (5’-DFCR) and 5’-deoxy-5-fluorouridine (5’-DFUR) .

Biochemical Pathways

The compound affects the biochemical pathways involved in DNA replication . The metabolite 5-FU inhibits thymidylate synthase, an enzyme crucial for DNA synthesis . This inhibition disrupts DNA replication, leading to cell death and providing the compound’s antitumor effects .

Pharmacokinetics

The pharmacokinetics of 2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine are influenced by its ADME properties . The compound is soluble in methanol , suggesting it may have good absorption and distribution characteristics.

Result of Action

The result of the compound’s action is the inhibition of DNA replication , leading to cell death . This makes 2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine effective as an antitumor agent .

Action Environment

The action of 2’,3’-DI-O-Acetyl-5’-deoxy-5-fluorocytidine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it should be stored at 0-10°C . Additionally, the compound’s efficacy could potentially be influenced by factors such as the tumor’s microenvironment and the patient’s overall health status.

Properties

IUPAC Name

[4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O6/c1-5-9(22-6(2)18)10(23-7(3)19)12(21-5)17-4-8(14)11(15)16-13(17)20/h4-5,9-10,12H,1-3H3,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJBWNIUGNXJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine
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2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine
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2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine
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2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine
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2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine
Reactant of Route 6
2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine
Customer
Q & A

Q1: What is the role of 2',3'-DI-O-Acetyl-5'-deoxy-5-fluorocytidine in the synthesis of Capecitabine?

A1: this compound serves as a crucial intermediate in the synthesis of Capecitabine, an antitumor agent. [] The compound undergoes amidation with n-pentyl chloroformate, followed by hydrolysis to yield Capecitabine. This synthetic route has been highlighted for its efficiency and suitability for industrial production. [, ]

Q2: How does the crystal structure of this compound influence its properties?

A2: The crystal structure of this compound is characterized by a network of intra and intermolecular hydrogen bonds. [] Notably, a unique three-center proton-bifurcated donor N-H···(O,F) hydrogen bond interaction, supported by a (C,N)-H···O bifurcated acceptor three-center hydrogen bond, has been observed. [] These interactions, along with Cg π-ring interactions involving a fluorine atom and the pyrimidine ring, significantly influence bond distances, angles, and torsion angles within the molecule, ultimately affecting its physical and chemical properties. []

Q3: Are there any alternative synthetic methods for producing this compound?

A3: Yes, research has explored alternative synthetic pathways for this compound. One such method involves using a trifluoromethanesulfonic acid trimethylsilyl ester catalyst as a silanization agent for 5-fluorocytosine. [] This approach has been reported to offer advantages in terms of yield, quality, and ease of operation, making it a promising alternative for large-scale production. []

Q4: What analytical techniques are commonly employed to characterize and quantify this compound?

A4: Various analytical methods are used to characterize and quantify this compound. These include spectroscopic techniques such as 1H-NMR, IR, and MS, which provide structural information and confirm the identity of the compound. [] Additionally, chromatographic methods, particularly silica gel chromatography, are employed for purification and separation. []

Q5: What are the advantages of the synthesis method described in patent "this compound synthesis method"?

A5: The patent "this compound synthesis method" outlines a procedure that boasts fewer operational steps and reduced material loss. [] This is achieved by utilizing specific reagents and reaction conditions, such as the use of anhydrous tin tetrachloride and controlled temperature additions. [] These factors contribute to a more efficient and cost-effective synthesis process. []

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